molecular formula C21H23N3O2 B2583288 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole CAS No. 2380010-17-1

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole

Cat. No.: B2583288
CAS No.: 2380010-17-1
M. Wt: 349.434
InChI Key: PSMJPSBPQXEVLE-UHFFFAOYSA-N
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Description

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole is a complex organic compound that features a combination of indole, piperidine, and pyridine moieties

Properties

IUPAC Name

1H-indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-12-18(6-9-22-15)26-14-16-7-10-24(11-8-16)21(25)20-13-17-4-2-3-5-19(17)23-20/h2-6,9,12-13,16,23H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMJPSBPQXEVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole typically involves multiple steps, including the formation of the indole core, the piperidine ring, and the pyridine moiety. One common synthetic route involves the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-benzimidazole
  • 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-pyrrole

Uniqueness

2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole is unique due to its specific combination of indole, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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